Delphinidin 3-(acetylglucoside)

描述

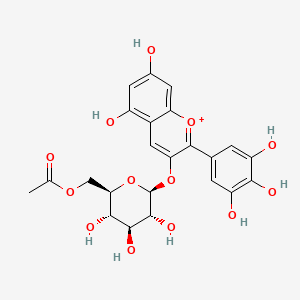

Delphinidin 3-O-(6-O-acetyl-beta-D-glucoside) is an anthocyanin cation that is delphinidin substituted at position 3 by a 6-O-acetyl-beta-D-glucosyl residue. It has a role as a metabolite. It is a beta-D-glucoside and an anthocyanin cation. It derives from a delphinidin.

Structure

3D Structure

属性

CAS 编号 |

66594-00-1 |

|---|---|

分子式 |

C23H23O13+ |

分子量 |

507.4 g/mol |

IUPAC 名称 |

[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C23H22O13/c1-8(24)33-7-17-19(30)20(31)21(32)23(36-17)35-16-6-11-12(26)4-10(25)5-15(11)34-22(16)9-2-13(27)18(29)14(28)3-9/h2-6,17,19-21,23,30-32H,7H2,1H3,(H4-,25,26,27,28,29)/p+1/t17-,19-,20+,21-,23-/m1/s1 |

InChI 键 |

QPXIWIXIRHZIMM-OXUVVOBNSA-O |

SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O |

手性 SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O |

规范 SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O |

产品来源 |

United States |

Biosynthesis and Metabolic Pathways

Anthocyanin Biosynthesis Pathway Overview

The production of anthocyanins, including Delphinidin 3-(acetylglucoside), is a well-defined segment of the flavonoid biosynthetic pathway. researchgate.netresearchgate.net This process starts with the amino acid phenylalanine and, through a series of enzymatic modifications, generates the core anthocyanidin structure, which is then further modified by glycosylation and acylation to produce the final stable pigment molecule. nih.govresearchgate.net

The genesis of all anthocyanins lies in the phenylpropanoid pathway, which utilizes the amino acid phenylalanine as its initial substrate. nih.govmdpi.com A key enzyme, phenylalanine ammonia-lyase (PAL), catalyzes the conversion of phenylalanine to cinnamic acid. nih.gov This is followed by the action of cinnamic acid 4-hydroxylase (C4H) to produce p-coumaric acid, which is then activated by 4-coumarate CoA ligase (4CL) to form 4-coumaroyl-CoA. nih.gov

The first committed step of the flavonoid pathway involves the enzyme chalcone (B49325) synthase (CHS), which condenses one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to create naringenin (B18129) chalcone. researchgate.net Chalcone isomerase (CHI) then converts naringenin chalcone to naringenin, a central intermediate in the synthesis of various flavonoids, including the precursors to delphinidin. researchgate.net

Enzymatic Steps in Delphinidin 3-(acetylglucoside) Formation

The specific structure of Delphinidin 3-(acetylglucoside) is achieved through a series of precise enzymatic reactions that modify the basic flavonoid skeleton.

A critical branching point in the anthocyanin pathway determines whether a plant will produce red/pink (cyanidin-based) or purple/blue (delphinidin-based) pigments. This is governed by the activity of two competing enzymes: flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H). nih.govnih.gov F3'5'H is a key enzyme that catalyzes the hydroxylation of the B-ring of flavonoid precursors, such as dihydrokaempferol, at both the 3' and 5' positions. nih.govmdpi.com This action leads to the formation of dihydromyricetin, the direct precursor to delphinidin. researchgate.net The presence and activity of F3'5'H are therefore essential for the biosynthesis of delphinidin and its derivatives, including Delphinidin 3-(acetylglucoside). mdpi.comisaaa.org In some species, the expansion and subfunctionalization of F3'5'H genes have led to a greater diversity and complexity in fruit and flower color. nih.gov

Once the delphinidin aglycone is synthesized, it must be stabilized through glycosylation. This crucial step is catalyzed by the enzyme UDP-glucose: flavonoid 3-O-glucosyltransferase (UFGT). researchgate.netnih.gov UFGT transfers a glucose molecule from UDP-glucose to the 3-hydroxyl group of the delphinidin molecule, forming delphinidin 3-O-glucoside. uniprot.orgnih.gov This glycosylation not only increases the stability of the anthocyanin but also its water solubility, allowing for its transport and storage in the plant cell's vacuole. nih.gov The UFGT enzyme can act on various anthocyanidins, including delphinidin, cyanidin (B77932), and pelargonidin. uniprot.orgnih.gov

The final step in the formation of Delphinidin 3-(acetylglucoside) is acylation. This modification involves the addition of an acyl group, in this case, an acetyl group, to the sugar moiety of the anthocyanin. Specifically, an anthocyanin acyltransferase (AAT) catalyzes the transfer of an acetyl group, typically from acetyl-CoA, to the 6''-position of the glucose attached to the delphinidin core. nih.govfrontiersin.org This process, known as 6''-O-acetylation, results in the formation of Delphinidin 3-(6''-O-acetyl-glucoside), which is another name for Delphinidin 3-(acetylglucoside). nih.gov Acylation further enhances the stability of the anthocyanin pigment. mdpi.com

Genetic Regulation of Biosynthesis

The entire process of anthocyanin biosynthesis is tightly controlled at the genetic level. The expression of the structural genes encoding the biosynthetic enzymes is orchestrated by a complex of transcription factors. mdpi.com The primary regulatory mechanism involves a ternary complex known as the MBW complex, which consists of proteins from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat families. nih.govnih.gov These transcription factors work together to activate the transcription of the anthocyanin structural genes, thereby controlling the timing, location, and amount of pigment production in the plant. mdpi.comnih.gov For instance, the transcription factor VvMYBA has been shown to be a positive regulator of the later stages of anthocyanin synthesis and modification in grapevines. nih.gov

Compound Information

| Compound Name | Synonyms |

| Delphinidin 3-(acetylglucoside) | Delphinidin 3-(acetyl-glucoside), Delphinidin 3-(6''-acetyl-glucoside), Delphinidin 3-O-(6-O-acetyl-beta-D-glucoside) nih.gov |

| Phenylalanine | |

| Cinnamic acid | |

| p-Coumaric acid | |

| 4-Coumaroyl-CoA | |

| Malonyl-CoA | |

| Naringenin chalcone | |

| Naringenin | |

| Dihydrokaempferol | |

| Dihydromyricetin | |

| Delphinidin | |

| Delphinidin 3-O-glucoside | |

| Cyanidin | |

| Pelargonidin | |

| Acetyl-CoA |

| Enzyme/Protein Name | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Converts phenylalanine to cinnamic acid. nih.gov |

| Cinnamic acid 4-hydroxylase | C4H | Converts cinnamic acid to p-coumaric acid. nih.gov |

| 4-Coumarate CoA ligase | 4CL | Converts p-coumaric acid to 4-coumaroyl-CoA. nih.gov |

| Chalcone synthase | CHS | Condenses 4-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. researchgate.net |

| Chalcone isomerase | CHI | Converts naringenin chalcone to naringenin. researchgate.net |

| Flavonoid 3',5'-hydroxylase | F3'5'H | Hydroxylates flavonoid precursors to produce precursors for delphinidin. nih.govmdpi.com |

| UDP-glucose: flavonoid 3-O-glucosyltransferase | UFGT | Transfers a glucose molecule to the 3-hydroxyl group of anthocyanidins. researchgate.netuniprot.org |

| Anthocyanin acyltransferase | AAT | Catalyzes the acylation of anthocyanins. nih.govfrontiersin.org |

| R2R3-MYB | Transcription factor involved in regulating anthocyanin biosynthesis. nih.govnih.gov | |

| basic helix-loop-helix | bHLH | Transcription factor involved in regulating anthocyanin biosynthesis. nih.govnih.gov |

| WD40 repeat | Protein that forms part of the MBW regulatory complex. nih.govnih.gov |

Genetic Regulation of Biosynthesis

Transcriptional Regulation of Biosynthetic Genes (e.g., CHS, C4H)

The biosynthesis of all flavonoids, including delphinidin 3-(acetylglucoside), begins with the general phenylpropanoid pathway. nih.gov Key enzymes in the initial stages of this pathway are Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). nih.gov Following this, Chalcone synthase (CHS) catalyzes the first committed step in flavonoid biosynthesis, condensing one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. researchgate.netnih.gov

The expression of the genes encoding these enzymes is highly regulated at the transcriptional level. nih.gov For instance, the expression of the CHS gene is known to be induced by factors such as high-intensity light. nih.gov This light-induced accumulation of CHS mRNA is, at least in part, due to an increased rate of transcription. nih.gov

The regulation of these early biosynthetic genes (EBGs) is crucial as it controls the flow of precursors into the flavonoid pathway. nih.gov In Arabidopsis thaliana, the transcription of early flavonoid biosynthetic genes like CHS, CHI (Chalcone isomerase), F3H (Flavanone 3-hydroxylase), and FLS1 (Flavonol synthase 1) is activated by a group of R2R3-MYB transcription factors, specifically MYB11, MYB12, and MYB111. nih.gov These transcription factors orchestrate the coordinated expression of the genes required to produce dihydroflavonols, which are the precursors for anthocyanins like delphinidin. nih.gov

Involvement of Transcription Factors (e.g., MYB)

Transcription factors are key regulators of the anthocyanin biosynthesis pathway. mdpi.comnih.gov Among these, the R2R3-MYB family of transcription factors plays a dominant role. mdpi.comnih.gov These proteins, along with basic helix-loop-helix (bHLH) and WD40 repeat proteins, can form a regulatory complex known as the MBW complex (MYB-bHLH-WD40). oup.comnih.govresearchgate.net This complex is primarily responsible for activating the late biosynthetic genes (LBGs) of the flavonoid pathway, which lead to the production of anthocyanins and proanthocyanidins. nih.govoup.com

The specificity of which anthocyanins are produced is often determined by the specific MYB proteins involved. For example, in nectarine, the transcription factor MYB10 positively regulates the promoters of UFGT (UDP-glucose-flavonoid-3-O-glucosyltransferase) and DFR (dihydroflavonol 4-reductase), which are crucial for anthocyanin production. nih.gov In contrast, another MYB protein, MYBPA1, activates the promoters of DFR and LAR (leucoanthocyanidin reductase), steering the pathway towards proanthocyanidin (B93508) synthesis. nih.gov This demonstrates the exclusive roles different MYB factors can play in determining the final flavonoid products. nih.gov

The MBW complex doesn't just activate gene expression; there are also MYB transcription factors that act as repressors. nih.gov For instance, some R3-MYB TFs can interfere with the activity of the MBW complex, thereby downregulating anthocyanin biosynthesis. nih.gov This intricate network of activation and repression allows for fine-tuned control over pigment production in response to developmental and environmental signals. mdpi.comnih.gov

Post-Transcriptional and Post-Translational Control

Beyond transcriptional regulation, the biosynthesis of anthocyanins is also controlled at the post-transcriptional and post-translational levels, adding further layers of complexity to the regulatory network. nih.govresearchgate.net

Post-transcriptional regulation can involve non-coding RNAs (ncRNAs), such as microRNAs (miRNAs). nih.govnih.gov These small RNA molecules can target the messenger RNA (mRNA) of biosynthetic genes or regulatory genes for degradation or translational repression, thereby influencing the final amount of anthocyanin produced. nih.govresearchgate.net For example, the miR156-SPL9 module has been implicated in the regulation of the anthocyanin biosynthetic pathway. researchgate.net

Post-translational modifications of the enzymes and transcription factors involved in the pathway are also critical. nih.govresearchgate.net These modifications, which include phosphorylation, ubiquitination, and sumoylation, can alter the activity, stability, or localization of these proteins. nih.govresearchgate.net For example, the activity of the MBW complex can be modulated by post-translational modifications, affecting its ability to activate downstream target genes. researchgate.net In some cases, WD40 proteins are thought to be involved in the post-translational control of MYB transcription factors. oup.com These modifications provide a rapid and dynamic way for the plant to respond to changing conditions and fine-tune pigment production.

Biotechnological Approaches for Biosynthesis and Enhanced Production

The vibrant colors and potential health benefits of anthocyanins have made them a target for biotechnological production. nih.gov Metabolic engineering and synthetic biology approaches are being used to enhance the production of specific anthocyanins, like delphinidin-based compounds, in both plants and microorganisms. nih.govconicet.gov.ar

A primary strategy in plants is the introduction of genes that are missing or expressed at low levels. A key enzyme for delphinidin synthesis is flavonoid 3',5'-hydroxylase (F3'5'H), which is absent in many popular ornamental flowers like roses, carnations, and chrysanthemums. oup.comoup.comgoogle.com By introducing a functional F3'5'H gene from other species, such as pansy or campanula, scientists have successfully engineered these flowers to produce delphinidin, resulting in novel blue and violet hues. oup.comoup.com To increase the efficiency of delphinidin production, this approach is often combined with the downregulation of competing pathways. For example, suppressing the endogenous DFR gene, which may have a preference for other substrates, and co-expressing an iris DFR gene that efficiently utilizes delphinidin precursors, can lead to a higher accumulation of the desired blue pigment. oup.com

Microbial fermentation is another promising avenue for producing anthocyanins. nih.gov Organisms like Escherichia coli and Saccharomyces cerevisiae are being engineered to house the entire biosynthetic pathway for specific flavonoids. nih.govasm.org This involves introducing a series of heterologous plant genes. For instance, to produce glycosylated anthocyanins from flavanone (B1672756) precursors, a four-step pathway including flavanone 3β-hydroxylase, dihydroflavonol 4-reductase, anthocyanidin synthase, and UDP-glucose:flavonoid 3-O-glucosyltransferase has been successfully constructed in E. coli. asm.org While initial yields may be low, microbial systems offer advantages such as short production cycles and the potential for large-scale, controlled fermentation, which can be optimized through further protein and pathway engineering. nih.govasm.org

Research Findings on Delphinidin Biosynthesis Regulation

| Regulatory Level | Key Component | Function/Mechanism | Organism/System | Reference |

|---|---|---|---|---|

| Transcriptional | CHS, C4H | Early biosynthetic genes in the phenylpropanoid and flavonoid pathways. Their transcription is induced by signals like light. | General Plants, Arabidopsis thaliana | nih.govnih.gov |

| Transcriptional | MYB Transcription Factors (e.g., MYB10, MYBPA1) | Form MBW complexes to activate or repress late biosynthetic genes, directing the pathway towards specific end-products like anthocyanins or proanthocyanidins. | General Plants, Nectarine | mdpi.comnih.gov |

| Post-Transcriptional | microRNAs (miRNAs) | Target mRNA of biosynthetic or regulatory genes for degradation or translational repression to modulate anthocyanin levels. | General Plants | nih.govnih.gov |

| Post-Translational | Phosphorylation, Ubiquitination | Modify proteins (enzymes, TFs) to alter their activity, stability, or localization, providing rapid control over the pathway. | General Plants | nih.govresearchgate.net |

| Biotechnological | Flavonoid 3',5'-hydroxylase (F3'5'H) | Introduction of the F3'5'H gene into plants lacking it enables the production of delphinidin-based anthocyanins and blue/violet flower colors. | Rose, Carnation, Chrysanthemum | oup.comoup.com |

| Biotechnological | Engineered Microbial Pathways | Reconstruction of the multi-gene anthocyanin pathway in microorganisms like E. coli for fermentative production. | Escherichia coli | asm.org |

Biological Activities and Molecular Mechanisms (in vitro and non-human in vivo models)

Antioxidant Mechanisms and Reactive Species Scavenging

The antioxidant capacity of anthocyanins is a cornerstone of their purported health benefits. This activity is largely attributed to their chemical structure, which enables them to donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS).

While specific quantitative data for Delphinidin 3-(acetylglucoside) in DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays are not extensively documented in publicly available research, the antioxidant potential of acylated anthocyanins, in general, has been a subject of study. Acylation, the addition of an acyl group, has been observed to enhance the antioxidant activity of some anthocyanins. For instance, delphinidin derivatives acylated with caffeic acid have demonstrated higher antioxidant activity compared to their non-acylated counterparts mdpi.com. This suggests that the acetyl group in Delphinidin 3-(acetylglucoside) may contribute to its radical scavenging capabilities.

Table 1: Radical Scavenging Activity of Delphinidin and its Derivatives (Conceptual)

| Compound | DPPH Scavenging | ABTS Scavenging | ORAC Value |

| Delphinidin | High | High | High |

| Delphinidin 3-O-glucoside | Moderate to High | Moderate to High | Moderate to High |

| Delphinidin 3-(acetylglucoside) | Potentially High (inferred) | Potentially High (inferred) | Potentially High (inferred) |

A key mechanism by which antioxidants exert their effects is through the upregulation of the body's own defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular antioxidant response. When activated, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) nih.govnih.govspringermedizin.de.

Studies have shown that delphinidin can activate the Nrf2-ARE pathway, thereby enhancing the expression of downstream antioxidant and detoxifying enzymes nih.gov. Research on anthocyanin-rich beverages has also demonstrated an effect on Nrf2 and Nrf2-dependent gene transcription in human peripheral blood lymphocytes, indicating a systemic effect nih.gov. Although direct studies on Delphinidin 3-(acetylglucoside) are not available, its structural similarity to other active anthocyanins suggests it may also possess the ability to modulate these critical endogenous antioxidant pathways.

Anti-inflammatory Pathways and Immunomodulation

Chronic inflammation is a key driver of many diseases. Anthocyanins, including delphinidin and its derivatives, have demonstrated significant anti-inflammatory properties through various molecular mechanisms.

Research on delphinidin and its glycosides has consistently shown their ability to suppress the production of pro-inflammatory molecules. In various in vitro and in vivo models, delphinidin and compounds like delphinidin 3-sambubioside have been found to reduce the levels of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), and interleukin-12 (B1171171) (IL-12) nih.govmdpi.comnih.govnih.gov. For example, in a study involving mesenchymal stem cells, delphinidin-3-O-glucoside was shown to decrease the production of IL-1β, IL-12, and TNF-α by macrophages nih.gov. While specific data for Delphinidin 3-(acetylglucoside) is lacking, the consistent findings across different delphinidin derivatives strongly suggest its potential to exert similar anti-inflammatory effects.

Table 2: Effect of Delphinidin Derivatives on Pro-inflammatory Mediators

| Compound | Cell/Animal Model | Mediator | Effect |

| Delphinidin | Murine Macrophages (RAW 264.7) | NO, TNF-α, IL-6 | Inhibition |

| Delphinidin 3-sambubioside | Murine Macrophages (RAW 264.7) | NO, TNF-α, IL-6 | Inhibition |

| Delphinidin 3-O-glucoside | Human Mesenchymal Stem Cells/Macrophages | TNF-α, IL-1β, IL-12 | Inhibition |

| Delphinidin 3-(acetylglucoside) | - | - | Potentially Inhibitory (inferred) |

Note: This table summarizes findings for closely related compounds to suggest the potential activity of Delphinidin 3-(acetylglucoside).

The nuclear factor-kappa B (NF-κB) is a crucial transcription factor that orchestrates the inflammatory response by controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. The inhibition of the NF-κB pathway is a key target for anti-inflammatory therapies.

Multiple studies have demonstrated that delphinidin and its glycosides can effectively suppress the activation of the NF-κB signaling pathway nih.govnih.govnih.gov. This inhibition can occur through various mechanisms, including preventing the degradation of the inhibitory protein IκBα, which otherwise allows the NF-κB complex to translocate to the nucleus and initiate transcription of pro-inflammatory genes. An in silico study also suggested that delphinidin-3-O-glucoside could inhibit TNF-α signaling, a major upstream activator of the NF-κB pathway nih.gov. Given the consistent evidence for delphinidin and its other glycosides, it is highly probable that Delphinidin 3-(acetylglucoside) also exerts its anti-inflammatory effects, at least in part, through the modulation of the NF-κB signaling cascade.

Impact on MAPK and AP-1 Pathways

Delphinidin, the aglycone of Delphinidin 3-(acetylglucoside), has been shown to target the Mitogen-Activated Protein Kinase (MAPK) pathway and the Activator Protein-1 (AP-1) transcription factor, which can play a role in preventing malignant transformation at the onset of cancer. nih.gov Research indicates that Delphinidin can inhibit the expression of AP-1 and NF-κB by interacting with Raf1 or MEK1 in a non-competitive manner with ATP. nih.gov

Furthermore, studies comparing Delphinidin and its glycosides have shed light on their differing potencies. For instance, Delphinidin 3-sambubioside, another glycosidic form of Delphinidin, was found to inhibit the phosphorylation of MAPK/ERK kinase 1 (MEK1) induced by 12-O-tetradecanoylphorbol-13-acetate, which in turn suppresses cell transformation. nih.gov However, these effects were observed to be less potent than those of the aglycone, Delphinidin. nih.gov This suggests that while Delphinidin glycosides, likely including the 3-(acetylglucoside) form, can modulate the MAPK pathway, the aglycone form may exhibit stronger activity in this regard. nih.gov

Interaction with Immune Cells in in vitro Models (e.g., macrophages, mesenchymal stem cells)

The immunomodulatory properties of Delphinidin glycosides have been explored in in vitro settings. One study investigating Delphinidin-3-O-glucoside demonstrated its ability to modulate the immune response of mesenchymal stem cells (MSCs). nih.gov In this research, the Delphinidin glycoside led to an increase in the production of anti-inflammatory cytokines such as IL-10 and TGF-β, alongside a decrease in the expression of the pro-inflammatory transcription factor NF-κB in MSCs. nih.gov

Furthermore, the conditioned media from these MSCs treated with the Delphinidin glycoside were able to influence macrophage activity, resulting in reduced production of pro-inflammatory cytokines like IL-1β, IL-12, and TNF-α, and an increased production of the anti-inflammatory cytokine IL-10. nih.gov These findings suggest that Delphinidin glycosides can indirectly modulate macrophage function towards an anti-inflammatory phenotype through their interaction with MSCs. nih.gov Given the structural similarities, it is plausible that Delphinidin 3-(acetylglucoside) may exert comparable immunomodulatory effects.

Cellular Signaling and Gene Expression Regulation

Delphinidin 3-(acetylglucoside) and its related forms are implicated in the regulation of critical cellular processes, including apoptosis, cell cycle, and the expression of key regulatory genes.

Effects on Apoptosis and Cell Cycle Progression in Cancer Cell Lines

Delphinidin has demonstrated pro-apoptotic and cell cycle-arresting effects in various cancer cell lines. nih.gov In human colon cancer HCT-116 cells, Delphinidin treatment led to a decrease in cell viability, induction of apoptosis, cleavage of PARP, and activation of caspases-3, -8, and -9. wikipedia.org It also caused an increase in the pro-apoptotic protein Bax, a decrease in the anti-apoptotic protein Bcl-2, and arrested the cell cycle in the G2/M phase. wikipedia.org

The mechanisms underlying these effects are multifaceted. Delphinidin can induce the expression of tumor suppressor genes like p53, p21, and p27. nih.gov The products of these genes can then interact with cyclin-dependent kinases (CDKs), leading to the downregulation of CDK-1 and CDK-2, and inhibition of cyclins A, B, D, and E, which ultimately halts the proliferation of cancer cells. nih.gov

Modulation of Protein Kinases and Phosphatases (e.g., mTOR, Akt, Bad)

A significant area of research has focused on the ability of Delphinidin and its derivatives to modulate key protein kinases involved in cell survival and proliferation, particularly the PI3K/Akt/mTOR pathway. Delphinidin has been shown to suppress the PI3K/Akt and MAPK signaling pathways, thereby reducing tumor growth and cell proliferation. phytohub.eu

In HER-2 positive breast cancer cells, Delphinidin treatment has been observed to inhibit the phosphorylation of Akt and mTOR. nih.gov Furthermore, research on bilberry extract, which is rich in anthocyanins including Delphinidin glycosides, has shown that it can induce the dephosphorylation of the pro-apoptotic protein Bad (BCL2-associated agonist of cell death). nih.gov The dephosphorylation of Bad is a critical step in promoting apoptosis. nih.gov This suggests that Delphinidin compounds can influence the activity of key proteins in the Bcl-2 family, shifting the balance towards cell death in cancer cells.

Regulation of Gene Expression (e.g., p73, UHRF1, Bcl-2)

Recent studies have highlighted the role of natural compounds in regulating epigenetic mechanisms and the expression of genes involved in cancer. Delphinidin and its glycosides have been implicated in the regulation of the tumor suppressor protein p73, the epigenetic regulator UHRF1 (Ubiquitin-like with PHD and RING Finger domains 1), and the anti-apoptotic protein Bcl-2. nih.govplos.org

Research on blackcurrant juice, which contains Delphinidin-3-O-glucoside and Delphinidin-3-O-rutinoside, demonstrated an increased expression of p73 and a downregulation of UHRF1 and Bcl-2 in leukemia Jurkat cells. mdpi.com The downregulation of UHRF1 by natural compounds is a significant finding, as UHRF1 is often overexpressed in cancer and plays a crucial role in silencing tumor suppressor genes. plos.org The induction of p73, a member of the p53 family, can contribute to apoptosis. nih.govnih.gov The concurrent downregulation of the anti-apoptotic protein Bcl-2 further supports the pro-apoptotic activity of these compounds. nih.gov

Enzyme Modulation and Inhibition

Delphinidin and its glycosides have been shown to modulate the activity of various enzymes, indicating a broader mechanism of action beyond the regulation of signaling pathways.

For instance, Delphinidin-3-O-sambubioside has been identified as a potent inhibitor of xanthine (B1682287) oxidase, an enzyme involved in the production of uric acid. In another study, Delphinidin-3-O-glucoside was found to significantly inhibit platelet activation and thrombus formation. mdpi.com This effect was, at least in part, attributed to the attenuation of AMP-activated protein kinase (AMPK) phosphorylation in platelets. mdpi.com

While direct studies on the enzyme inhibitory profile of Delphinidin 3-(acetylglucoside) are not widely available, the findings for other Delphinidin glycosides suggest that this class of compounds possesses the ability to interact with and modulate the function of various enzymes. The nature of the sugar moiety and any acylations, such as the acetyl group in Delphinidin 3-(acetylglucoside), can influence the binding affinity and inhibitory potency towards specific enzymes. nih.gov

Table 1: Summary of Biological Activities of Delphinidin and its Glycosides

| Biological Activity | Molecular Target/Pathway | Observed Effect | Model System | Reference |

|---|---|---|---|---|

| MAPK/AP-1 Inhibition | Raf1, MEK1, AP-1 | Inhibition of expression and activity | Mouse skin epidermal (JB6 P+) cells | nih.gov |

| Immunomodulation | NF-κB, IL-10, TGF-β | Decreased NF-κB, Increased IL-10, TGF-β | Mesenchymal stem cells and macrophages (in vitro) | nih.gov |

| Apoptosis Induction | Caspases, PARP, Bcl-2 family | Activation of caspases, PARP cleavage, modulation of Bcl-2 proteins | Human colon cancer HCT-116 cells | wikipedia.org |

| Cell Cycle Arrest | p53, p21, p27, CDKs, Cyclins | Induction of tumor suppressors, inhibition of CDKs and cyclins | Cancer cell lines | nih.gov |

| PI3K/Akt/mTOR Inhibition | Akt, mTOR, Bad | Dephosphorylation and inhibition of pathway components | HER-2 positive breast cancer cells, bilberry extract on cancer cells | nih.govnih.gov |

| Gene Expression Regulation | p73, UHRF1, Bcl-2 | Increased p73, decreased UHRF1 and Bcl-2 | Leukemia Jurkat cells | mdpi.com |

| Enzyme Inhibition | Xanthine Oxidase, AMPK | Direct inhibition, attenuation of phosphorylation | In vitro enzyme assays, human and murine platelets | mdpi.com |

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| Delphinidin 3-(acetylglucoside) | |

| Delphinidin | |

| Delphinidin-3-O-glucoside | |

| Delphinidin-3-O-rutinoside | |

| Delphinidin 3-sambubioside | |

| IL-1β (Interleukin-1 beta) | |

| IL-10 (Interleukin-10) | |

| IL-12 (Interleukin-12) | |

| TGF-β (Transforming growth factor-beta) | |

| TNF-α (Tumor necrosis factor-alpha) |

Inhibition of Digestive Enzymes (e.g., α-glucosidase, α-amylase)

Delphinidin 3-(acetylglucoside) is found in various plant sources, including certain species of Vaccinium (blueberry) and winery by-products. nih.govresearchgate.net Extracts from these plants have demonstrated the ability to inhibit key carbohydrate-digesting enzymes. The inhibition of α-glucosidase and α-amylase is a critical mechanism for controlling postprandial hyperglycemia, as it slows the breakdown of complex carbohydrates into absorbable monosaccharides. nih.gov

Studies on extracts from the medicinal shrub Myrothamnus flabellifolia, which have been shown to contain Delphinidin 3-(acetylglucoside), confirmed inhibitory activity against both α-glucosidase and α-amylase. Similarly, research on phenolic compounds from Ericaceae plants, including various Vaccinium species, highlights that anthocyanins are potent inhibitors of these enzymes. nih.gov In one study, a purified anthocyanin extract was significantly more effective at inhibiting α-glucosidase than the pharmaceutical drug acarbose. nih.gov The aglycone form, delphinidin, has shown potent α-glucosidase inhibitory activity, with one study ranking its efficacy as the highest among six common anthocyanidins. nih.gov This suggests that the delphinidin structure is fundamental to this bioactivity.

Table 1: Inhibitory Activity of Delphinidin and Related Extracts on Digestive Enzymes

| Compound/Extract | Enzyme | Observed Effect | Source |

| Delphinidin | α-Glucosidase | IC₅₀ of 4.11±0.49 μM | nih.gov |

| Purified Anthocyanin Extract | α-Glucosidase | IC₅₀ of ~0.71 mg/mL | nih.gov |

| Purified Anthocyanin Extract | α-Amylase | IC₅₀ of ~1.14 mg/mL | nih.gov |

| Myrothamnus flabellifolia Extract | α-Glucosidase, α-Amylase | Inhibitory activity confirmed |

Selective Inhibition of COX-2 and β-glucosidase

Cyclooxygenase-2 (COX-2): Cyclooxygenase-2 (COX-2) is an enzyme that is typically induced at sites of inflammation and plays a key role in mediating inflammatory processes, pain, and fever. nih.gov Research has focused on the anti-inflammatory potential of delphinidin and its derivatives through the modulation of the COX-2 pathway. The aglycone, delphinidin, has been shown to suppress the expression of COX-2 induced by UVB radiation in mouse epidermal cells. nih.gov This inhibitory action helps to reduce the production of prostaglandins, which are key mediators of inflammation. nih.gov

Furthermore, studies using red wine extract, which contains a variety of polyphenols including Delphinidin 3-(acetylglucoside), demonstrated that the extract could maintain low levels of key inflammatory mediators, including COX-2, in cytokine-stimulated colon epithelial cells. nih.gov This suggests that Delphinidin 3-(acetylglucoside), as a component of such extracts, may contribute to these anti-inflammatory effects.

β-glucosidase: β-glucosidases are enzymes that cleave β-glycosidic bonds, including those found in anthocyanins. The action of these enzymes can lead to the degradation of anthocyanins. Research has shown that β-glucosidase produced by yeast during fermentation can degrade Delphinidin 3-O-glucoside (D3G). nih.gov A study analyzing the affinity between various anthocyanins and β-glucosidase found that D3G had the highest affinity among the five tested anthocyanins, indicating it is a primary substrate for this enzyme. nih.gov This enzymatic action results in the breakdown of the anthocyanin structure. nih.gov While specific inhibitory studies on Delphinidin 3-(acetylglucoside) against β-glucosidase are limited, the high affinity of the closely related D3G suggests that β-glucosidase plays a significant role in its metabolic transformation.

Maintaining Glucokinase Activity

Glucokinase (GK) is a crucial enzyme in glucose homeostasis, primarily found in the liver and pancreatic β-cells, where it acts as a glucose sensor. Its activity is regulated by the Glucokinase Regulatory Protein (GKRP). Anthocyanins have been identified as potential modulators of glucokinase activity. A study on anthocyanins from purple corn demonstrated their ability to activate glucokinase in hepatic cells, promoting the phosphorylation of AMPK.

While direct studies on Delphinidin 3-(acetylglucoside) are scarce, computational research has provided insight into the role of its aglycone. A molecular docking study investigated the ability of six common anthocyanidins to inhibit GKRP. nih.gov The inhibition of GKRP would prevent it from binding to and inactivating glucokinase, thereby keeping the enzyme active and functional in lowering blood glucose levels. The study found that delphinidin was a potential GKRP inhibitor, suggesting a mechanism by which it could help maintain glucokinase activity. nih.gov This indicates that by preventing the sequestration of glucokinase, delphinidin and its derivatives may support normal glucose metabolism.

Interactions with Gut Microbiota (in vitro and animal models)

Microbial Transformation and Metabolism

A significant portion of dietary anthocyanins, including Delphinidin 3-(acetylglucoside), is not absorbed in the upper gastrointestinal tract and reaches the colon. Here, they are subjected to extensive transformation by the resident gut microbiota. The initial steps of metabolism likely involve the cleavage of the acetyl and glycosyl groups by microbial enzymes like esterases and β-glucosidases, releasing the delphinidin aglycone. nih.govmdpi.com

This aglycone is then further broken down into smaller phenolic compounds. For instance, studies on the related compound cyanidin-3-O-β-glucoside (Cy-3-G) have shown that gut microbiota metabolize it into protocatechuic acid (PCA). nih.gov It is expected that delphinidin would be similarly metabolized to its corresponding phenolic acid, gallic acid, and other smaller molecules. In vitro fermentation of malvidin-3-glucoside with fecal bacteria showed that most of the parent anthocyanin disappeared within 5 hours. This highlights the rapid and extensive nature of microbial metabolism of these compounds.

Influence on Gut Microbiota Composition and Function

Beyond being metabolized by them, Delphinidin 3-(acetylglucoside) and related compounds can actively modulate the composition and function of the gut microbiota. An in vivo study using diabetic Zucker rats investigated the effects of acylated anthocyanins from purple potatoes (AAPP). nih.gov The administration of AAPP led to significant changes in the colonic microbiota. nih.gov

Specifically, the study observed a decrease in the abundance of Ruminococcus torques and Lachnospiraceae bacterium. nih.gov Both acylated and non-acylated anthocyanins were found to increase the abundance of Peptostreptococcaceae species and decrease the abundance of Parabacteroides species. nih.gov Functionally, the AAPP treatment was associated with an increase in oxidative phosphorylation pathways in the colon. nih.gov These findings indicate that acylated anthocyanins can exert a prebiotic-like effect, selectively influencing microbial populations and their metabolic activities.

Table 2: Effects of Acylated Anthocyanins on Gut Microbiota in Diabetic Zucker Rats

| Bacterial Taxon | Observed Change in Abundance | Source |

| Ruminococcus torques | Decreased | nih.gov |

| Lachnospiraceae bacterium | Decreased | nih.gov |

| Peptostreptococcaceae sp. | Increased | nih.gov |

| Parabacteroides sp. | Decreased | nih.gov |

In Vivo Studies on Systemic Effects in Non-Human Animal Models

The systemic effects of delphinidin and its glycosides have been investigated in several non-human animal models, revealing a range of biological activities that are often linked to the metabolites produced by the gut microbiota.

In a study on diabetic Zucker rats, the administration of acylated anthocyanins from purple potatoes (AAPP) modulated gut metabolism and microbiota, which can have systemic consequences for host health. nih.gov Another study using the nematode Caenorhabditis elegans found that Delphinidin-3-glucoside (D3G) supplementation significantly increased the mean lifespan by 23.4% and improved healthspan under conditions of oxidative stress. japsonline.com

Research on the non-acetylated form, Delphinidin-3-O-glucoside (DP), in a rabbit model of atherosclerosis showed that it could improve lipid profiles and reduce oxidative stress and inflammation, thereby suppressing the development of atherosclerotic lesions. nih.gov In mouse models, orally administered delphinidin demonstrated a potent ability to inhibit osteoclast differentiation, preventing bone loss in models of osteoporosis. Furthermore, the metabolite protocatechuic acid (PCA), derived from the microbial breakdown of cyanidin-3-O-glucoside, was shown in ApoE-/- mice to promote reverse cholesterol transport and regress atherosclerotic lesions, a benefit dependent on the presence of gut microbiota. nih.gov These studies collectively suggest that the systemic effects observed in vivo are a result of both the parent compounds and, significantly, their microbially-generated metabolites.

Table 3: Summary of In Vivo Effects in Non-Human Animal Models

| Compound | Animal Model | Key Systemic Effects Observed | Source |

| Acylated Anthocyanins (AAPP) | Diabetic Zucker Rat | Modulated gut metabolism and microbiota composition | nih.gov |

| Delphinidin-3-glucoside (D3G) | C. elegans | Increased lifespan and healthspan; protection against oxidative stress | japsonline.com |

| Delphinidin-3-O-glucoside (DP) | Rabbit | Improved lipid profile; suppressed atherosclerosis development | nih.gov |

| Delphinidin | Mouse | Inhibited osteoclastogenesis; prevented bone loss | |

| Cyanidin-3-O-glucoside (metabolite PCA) | Mouse (ApoE-/-) | Promoted reverse cholesterol transport; regressed atherosclerotic lesions | nih.gov |

Impact on Oxidative Stress Markers

Delphinidin 3-(acetylglucoside), as a member of the anthocyanin class of flavonoids, is implicated in cellular antioxidant defenses, primarily through its structural characteristics. The antioxidant capacity of anthocyanins is significantly influenced by their chemical structure, including the nature of glycosylation and acylation.

Research into the structure-activity relationship of various anthocyanins suggests that acylation can modulate their antioxidant potential. For instance, studies have shown that delphinidin derivatives acylated with certain organic acids exhibit enhanced antioxidant activity compared to their non-acylated forms. nih.gov Specifically, the acylation of anthocyanins with p-coumaric acid and caffeic acid has been demonstrated to improve their DPPH-radical-scavenging activity. mdpi.com This enhancement is often attributed to the added antioxidant capacity of the acyl group itself. nih.gov In the context of Delphinidin 3-(acetylglucoside), the presence of the acetyl group is therefore a critical factor in its potential to mitigate oxidative stress.

The antioxidant mechanism of delphinidin and its derivatives is also linked to their ability to influence endogenous antioxidant systems. For example, the aglycone delphinidin has been shown to offer antioxidant protection in cultured endothelial cells at low concentrations, an effect associated with an increase in intracellular glutathione. nih.gov This suggests that beyond direct radical scavenging, delphinidin compounds may exert their effects by modulating cellular antioxidant defenses.

Table 1: Comparative Antioxidant Activity of Acylated vs. Non-acylated Anthocyanins

| Anthocyanin Type | Assay | Observation | Reference |

| Delphinidin derivatives acylated with caffeic acid | Various in vitro antioxidant assays | Higher antioxidant activity than their respective deacylated compounds. | nih.gov |

| Anthocyanins acylated with p-coumaric acid and caffeic acid | DPPH radical-scavenging assay | Increased scavenging rate by 6.56% and 15.21%, respectively, compared to native anthocyanins. | mdpi.com |

Inflammatory Responses

The role of Delphinidin 3-(acetylglucoside) in inflammatory processes is understood through comparative studies of different anthocyanin structures. The anti-inflammatory effects of anthocyanins can be influenced by acylation.

A comparative study on the anti-inflammatory activity of various purified anthocyanin samples revealed that non-acylated anthocyanins demonstrated a greater inhibitory effect on the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) in tumor necrosis factor-alpha (TNF-α)-stimulated human endothelial cells, as compared to anthocyanins acylated with cinnamic acid derivatives. nih.gov This suggests that the nature of the acyl group can modulate the anti-inflammatory potential of the anthocyanin.

While specific studies on the direct anti-inflammatory mechanisms of Delphinidin 3-(acetylglucoside) are limited, research on extracts containing this compound provides some insights. Red wine extracts, which include Delphinidin 3-(acetylglucoside), have been shown to exert anti-inflammatory effects in cell culture models of intestinal inflammation. mdpi.com These effects are generally attributed to the collective action of the polyphenolic constituents of the extract.

The broader anti-inflammatory mechanisms of anthocyanins involve the modulation of key signaling pathways. For instance, anthocyanins have been reported to inhibit the activation of the NF-κB pathway, a central regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines and mediators. mdpi.commdpi.com They can also exert antioxidant effects that contribute to the reduction of inflammation. mdpi.com

Table 2: Comparative Anti-inflammatory Effects of Acylated vs. Non-acylated Anthocyanins

| Anthocyanin Type | Cell Model | Key Findings | Reference |

| Non-acylated anthocyanins | Human endothelial cells | Greater inhibitory effect on TNF-α-induced expression of VCAM-1 and ICAM-1 compared to acylated anthocyanins. | nih.gov |

| Anthocyanins acylated with cinnamic acid derivatives | Human endothelial cells | Exhibited a certain degree of anti-inflammatory activity, but with lesser efficacy than non-acylated ones. | nih.gov |

Metabolic Effects (e.g., glucose uptake, insulin (B600854) sensitivity)

The metabolic effects of Delphinidin 3-(acetylglucoside) are inferred from studies on its aglycone, delphinidin, and other related anthocyanins. These compounds have shown potential in modulating glucose metabolism and insulin sensitivity.

A study on the aglycone, delphinidin, demonstrated its ability to reduce glucose uptake in mouse jejunal tissue and human intestinal cell lines. nih.gov This effect was found to be mediated through the free fatty acid receptor 1 (FFA1/GPR40), suggesting a novel pathway for the regulation of intestinal glucose absorption by certain anthocyanins. nih.gov

Furthermore, research on anthocyanin-rich extracts containing Delphinidin 3-(acetylglucoside), such as those from blueberries, points towards beneficial metabolic outcomes. These extracts have been associated with improvements in insulin sensitivity and glucose tolerance in animal models. mdpi.com The general mechanisms proposed for the antidiabetic effects of anthocyanins include the upregulation of GLUT4 gene expression, activation of AMP-activated protein kinase (AMPK), and the inhibition of intestinal α-glucosidase and pancreatic α-amylase. umw.edu.pl

The specific glycoside attached to delphinidin also appears to play a role in its metabolic activity. For example, delphinidin-3-rutinoside, a different glycoside of delphinidin, has been shown to improve glucose tolerance by stimulating the secretion of glucagon-like peptide-1 (GLP-1). nih.gov This highlights the importance of the entire molecular structure of the anthocyanin in determining its biological function.

While direct evidence for the effects of Delphinidin 3-(acetylglucoside) on glucose uptake and insulin sensitivity is not yet available, the existing data on delphinidin and other anthocyanins suggest that it may contribute to the regulation of glucose homeostasis.

Table 3: Research Findings on the Metabolic Effects of Delphinidin and Related Anthocyanins

| Compound/Extract | Model | Key Findings | Potential Mechanism | Reference |

| Delphinidin | Mouse jejunal tissue and human intestinal cell lines | Reduced glucose uptake. | Mediated through FFA1/GPR40. | nih.gov |

| Delphinidin-3-rutinoside-rich blackcurrant extract | Rats | Improved glucose tolerance. | Stimulated GLP-1 and subsequent insulin secretion. | nih.gov |

| Anthocyanin-rich extracts | Rodent models and isolated adipocytes | Regulated carbohydrate metabolism. | Upregulation of GLUT4 translocation, activation of PPARγ, increased adiponectin and leptin secretion. | umw.edu.pl |

Significance in Phytochemical and Biochemical Studies

The study of Delphinidin (B77816) 3-(acetylglucoside) is significant for several reasons. From a phytochemical perspective, its identification and quantification in various plant species contribute to a deeper understanding of plant biodiversity and metabolism. It has been detected in fruits such as lowbush and highbush blueberries, as well as in different grape species. foodb.cahmdb.ca The presence and concentration of this compound can vary depending on the plant variety, growing conditions, and maturation stage.

In biochemical research, the focus often shifts to the compound's interactions with biological systems. Studies have explored the potential antioxidant properties of delphinidin and its glycosides. researchgate.net The structure of delphinidin, with its multiple hydroxyl groups, allows it to act as a potent scavenger of reactive oxygen species. nih.gov Research has also investigated the anti-inflammatory and other biological effects of delphinidin-related compounds. researchgate.netmdpi.com

Current Research Landscape and Emerging Academic Trends

The current research landscape for Delphinidin (B77816) 3-(acetylglucoside) and related acylated anthocyanins is dynamic. A significant trend is the investigation into the biosynthesis of these complex molecules. Researchers are working to identify the specific enzymes and genes responsible for the acylation of anthocyanins in plants. nih.gov Understanding these pathways could open the door to metabolic engineering, allowing for the enhanced production of these stable pigments in various crops.

Another emerging area of research is the exploration of the bioavailability and metabolism of acetylated anthocyanins. While acylation can improve stability, it may also influence how the compound is absorbed and utilized by the body. nih.gov Studies are ongoing to determine how the acetyl group affects the uptake and metabolic fate of Delphinidin 3-(acetylglucoside) compared to its non-acetylated counterpart, Delphinidin 3-glucoside. mdpi.com

Unresolved Questions and Knowledge Gaps

Phytochemical Profiling in Plant Species and Varieties

The occurrence of Delphinidin 3-(acetylglucoside) has been documented in a range of plant species, particularly in their fruits and flowers.

Identification in Specific Fruits (e.g., Vaccinium spp., Vitis spp.)

Delphinidin 3-(acetylglucoside) is notably present in berries of the Vaccinium genus and grapes of the Vitis genus. It is found in high concentrations in lowbush blueberries (Vaccinium angustifolium) and highbush blueberries (Vaccinium corymbosum). foodb.ca Similarly, summer grapes (Vitis aestivalis) contain this compound. foodb.canih.gov While also present in common grapes (Vitis vinifera) and subsequently in grape wine, the concentrations are generally lower. foodb.ca Its presence has also been detected in other fruits like blackberries and raspberries (Rubus spp.), though not always quantified. foodb.ca

Presence in Other Plant Tissues (e.g., leaves, flowers)

Beyond fruits, Delphinidin 3-(acetylglucoside) and related delphinidin glycosides contribute to the coloration of other plant parts. For instance, delphinidin and its derivatives are responsible for the blue hues in the flowers of plants like Delphinium and Viola. wikipedia.org Acylated delphinidin glycosides have been specifically isolated from the flowers of Petunia reitzii and the blue-purple flowers of Browallia speciosa cv. 'Blue Bells'. nih.govresearchgate.net While the direct identification of Delphinidin 3-(acetylglucoside) in leaves is less commonly reported, the accumulation of anthocyanins, including delphinidin derivatives, in leaf tissues is a known phenomenon, often influenced by developmental stage and environmental stress.

Varietal and Cultivar-Specific Accumulation Patterns

The concentration of Delphinidin 3-(acetylglucoside) can vary significantly between different cultivars of the same species. For example, within highbush blueberries (Vaccinium corymbosum), the 'Bluecrop' variety has been analyzed for its Delphinidin 3-O-(6''-acetyl-glucoside) content, with studies showing a mean concentration of 2.39 mg/100 g fresh weight, based on an aggregation of data from multiple samples. phenol-explorer.eu This highlights that the genetic makeup of a particular cultivar plays a crucial role in its capacity to synthesize and accumulate this anthocyanin. Different grape varieties also exhibit distinct anthocyanin profiles, with some, like Pinot noir, known for not producing acetylated anthocyanins. wikipedia.org

Subcellular Localization and Storage Mechanisms

Anthocyanins, including Delphinidin 3-(acetylglucoside), are synthesized in the cytoplasm and subsequently transported to and stored in the vacuoles of plant cells. foodb.ca This sequestration within the vacuole is crucial for their function as pigments and for protecting the rest of the cell from potentially reactive molecules. The acidic environment of the vacuole helps to stabilize the colored flavylium (B80283) cation form of anthocyanins.

Environmental and Agronomic Factors Influencing Accumulation

The biosynthesis and accumulation of Delphinidin 3-(acetylglucoside) are significantly influenced by external environmental cues, with light being a primary factor.

Light Exposure and Quality

Light is a well-established promoter of anthocyanin synthesis in many plants. nih.govmdpi.com Studies have shown that both red and blue light can enhance the accumulation of total anthocyanins. nih.gov Specifically for grapes, supplemental lighting, particularly with red and blue LEDs, has been found to increase anthocyanin content. mdpi.comresearchgate.net Blue light, in some cases, has been shown to be particularly effective in stimulating anthocyanin accumulation in fruits like strawberries and grapes. nih.govresearchgate.net This response is linked to the upregulation of genes involved in the anthocyanin biosynthetic pathway. researchgate.netnih.gov For instance, irradiating grape bunches with LEDs at night has been demonstrated to accelerate anthocyanin accumulation by enhancing the expression of relevant biosynthesis genes. researchgate.net The specific quality of light can have differential effects; for example, in petunia, red light enhanced anthocyanin content in certain transgenic lines, while white light was generally effective for most plants. researchgate.net

Temperature Regimes

The concentration of Delphinidin 3-(acetylglucoside), like other anthocyanins, in plants is influenced by temperature. Temperature fluctuations can affect the enzymatic activity within the flavonoid biosynthesis pathway, which is responsible for producing these compounds. While specific quantitative data on the direct correlation between temperature and Delphinidin 3-(acetylglucoside) concentrations is limited, the general principles of anthocyanin production suggest that cooler temperatures can enhance the accumulation of these pigments in some plant species. This is often observed as more intense coloration in fruits and leaves. Conversely, high temperatures can sometimes lead to the degradation of anthocyanins or inhibit their synthesis.

Nutrient Availability and Stress Responses

Nutrient availability and environmental stressors play a significant role in the production of Delphinidin 3-(acetylglucoside). This compound is a secondary metabolite, and its synthesis is often upregulated when plants are subjected to various forms of stress. hmdb.ca

Nutrient Stress: Deficiencies in certain nutrients, such as nitrogen and phosphorus, can trigger an increase in anthocyanin production, including Delphinidin 3-(acetylglucoside). This is considered a defense mechanism, as these compounds can help protect the plant from oxidative damage.

Stress Responses: Other environmental stressors like high light intensity, UV radiation, and drought can also induce the accumulation of Delphinidin 3-(acetylglucoside). These compounds act as antioxidants, scavenging harmful reactive oxygen species (ROS) that are produced under stress conditions. For instance, studies on the related compound Delphinidin-3-glucoside in Caenorhabditis elegans have shown its protective effects against oxidative stress. japsonline.com

Developmental Stages (e.g., fruit ripening)

The concentration of Delphinidin 3-(acetylglucoside) changes significantly throughout the developmental stages of plants, most notably during fruit ripening. nih.gov In many fruits, the synthesis and accumulation of anthocyanins are key indicators of maturity. nih.gov

Research on eggplant (Solanum melongena) has shown that delphinidin derivatives are crucial for the fruit's color changes during ripening. mdpi.com In one study, the fruit of the 'CGN23829' genotype, which remains purple at the physiological maturity stage, was found to have higher contents of Delphinidin-3-rutinoside (D3R) and Delphinidin-3-glucoside (D3G) compared to the '14-345' genotype, which turns brown. mdpi.comresearchgate.net This suggests that Delphinidin 3-(acetylglucoside) and related compounds are vital for maintaining the purple pigmentation in mature fruits. researchgate.net The accumulation of these pigments is a dynamic process, with concentrations varying as the fruit progresses from immature to fully ripe stages. nih.gov

Table 1: Relative Abundance of Selected Flavonoids in Eggplant Peels at Different Maturity Stages

| Compound | Genotype | Stage 3 (Commercial Maturity) | Stage 6 (Physiological Maturity) |

| Delphinidin-3-rutinoside (D3R) | '14-345' | High | Low |

| 'CGN23829' | High | High | |

| Delphinidin-3-glucoside (D3G) | '14-345' | High | Low |

| 'CGN23829' | High | High | |

| Naringenin (B18129) chalcone (B49325) | '14-345' | Low | High |

| 'CGN23829' | Low | Low |

Source: Adapted from research on eggplant fruit color changes. mdpi.comresearchgate.net

Detection in Biological Fluids (non-human models)

Delphinidin 3-(acetylglucoside) and its metabolites can be detected in the biological fluids of non-human animal models following the consumption of foods rich in this compound. For example, studies involving rabbits with atherosclerosis have investigated the effects of Delphinidin-3-O-glucoside, a closely related compound. nih.gov In these studies, analysis of blood and tissues is performed to understand the bioavailability and metabolic fate of the ingested anthocyanins. nih.gov The detection of these compounds and their derivatives in biological samples provides insights into their absorption, distribution, and potential physiological effects.

Microbial Production and Presence in Fermented Products (e.g., wine, yeast)

Delphinidin 3-(acetylglucoside) is notably present in fermented products, particularly red wine. Its presence is a result of the fermentation of grapes that naturally contain this anthocyanin. hmdb.cafoodb.ca The specific concentration can vary depending on the grape variety, viticultural practices, and winemaking techniques. nih.gov For instance, Vitis aestivalis, a species of grape, has been reported to contain Delphinidin 3-(acetylglucoside). nih.govphenol-explorer.eu

The yeast Saccharomyces cerevisiae, which is central to the wine fermentation process, can influence the final anthocyanin profile of the wine. nih.gov While yeast itself is a metabolite of Delphinidin 3-O-(acetylglucoside), it can also interact with and modify grape-derived anthocyanins. nih.govnih.gov Some non-Saccharomyces yeasts can also impact the formation of various pigments during fermentation. researchgate.netresearchgate.net These microbial activities can lead to the formation of more stable pigments, contributing to the color and long-term stability of the wine. ymdb.ca

Table 2: Concentration of Delphinidin 3-O-(6''-acetyl-glucoside) in Wine

| Wine Type | Concentration Range (mg/100 ml) |

| Red wine - South Africa - Cabernet Sauvignon | 0.06 - 0.18 |

Source: Phenol-Explorer database, based on a study by De Villiers A., et al. (2004). phenol-explorer.eu

The Intricate Pathway to a Colorful Compound: The Biosynthesis of Delphinidin 3-(acetylglucoside)

Delphinidin 3-(acetylglucoside) is a specific type of anthocyanin, a class of water-soluble pigments responsible for many of the red, purple, and blue colors seen in the flowers, fruits, and leaves of plants. nih.govmdpi.com The creation of this vibrant molecule is the result of a complex and highly regulated series of biochemical reactions known as the anthocyanin biosynthesis pathway. This article delves into the precise molecular steps and genetic control mechanisms that lead to the formation of Delphinidin 3-(acetylglucoside).

Analytical Methodologies for Research

Extraction and Purification Strategies for Research Samples

The initial and most critical step in the analysis of Delphinidin (B77816) 3-(acetylglucoside) is its effective extraction from the sample matrix, followed by purification to remove interfering substances.

The extraction of anthocyanins, including Delphinidin 3-(acetylglucoside), is heavily dependent on the choice of solvent and extraction method. Research has shown that hydroalcoholic solutions are highly effective. For instance, a mixture of ethanol (B145695) and water (1:1) is used in standardized green protocols that allow for solvent recovery and reuse. researchgate.net In other applications, solvents such as 70% methanol (B129727) containing 0.1% HCl have been optimized for ultrasonic-assisted extraction, with specific conditions like a temperature of 70°C for 32 minutes proving effective. researchgate.net Another common solvent system involves a mixture of acetone (B3395972) and water (70:30 v/v) with 0.05% trifluoroacetic acid to ensure the stability of the anthocyanins in their flavylium (B80283) cation form. scienceopen.com The optimization of these solvent systems is critical for maximizing the yield and preserving the integrity of the compound during extraction. researchgate.netmdpi-res.commdpi.com

Following initial solvent extraction, crude extracts require cleanup and concentration, for which Solid-Phase Extraction (SPE) is a widely adopted technique. researchgate.net SPE cartridges, such as the C18 type, are used to retain anthocyanins while allowing more polar compounds like sugars and organic acids to be washed away. akjournals.com The retained anthocyanins are then eluted with an organic solvent, typically methanol. akjournals.com

For further purification and isolation of individual compounds, column chromatography and semi-preparative High-Performance Liquid Chromatography (HPLC) are employed. Resins like Amberlite XAD-7 have been successfully used in glass columns to purify anthocyanin fractions. akjournals.com The sample is loaded onto the column, which is first washed with acidified water to remove polar impurities, after which the anthocyanins are eluted with an acidified methanol-water solution. akjournals.com This purified fraction, containing compounds like Delphinidin 3-(acetylglucoside), is then suitable for detailed analytical characterization. akjournals.comresearchgate.net

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating Delphinidin 3-(acetylglucoside) from other closely related anthocyanins present in the purified extracts.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is the standard method for the analysis of anthocyanins. acs.orgresearchgate.netresearchgate.net Separation is typically achieved on a reversed-phase C18 column. ugd.edu.mknih.govconicet.gov.ar The mobile phase usually consists of a binary gradient of an acidified aqueous solvent (e.g., water with formic acid) and an organic solvent like methanol or acetonitrile. researchgate.netconicet.gov.arsemanticscholar.org

The elution order in reversed-phase HPLC is based on polarity; acetylated anthocyanins like Delphinidin 3-(acetylglucoside) elute after their corresponding non-acetylated glucosides. researchgate.net Detection is performed by monitoring the absorbance at approximately 520 nm, which is the characteristic maximum absorbance for anthocyanins in an acidic medium. acs.orgresearchgate.net This method allows for the quantification of Delphinidin 3-(acetylglucoside), often by using calibration curves of related standards, such as malvidin-3-glucoside, or by expressing the results as glucoside equivalents. researchgate.netnih.govmdpi.com

Table 1: Representative HPLC Parameters for Delphinidin 3-(acetylglucoside) Analysis

| Parameter | Description | Source(s) |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.govconicet.gov.ar |

| Mobile Phase A | Aqueous formic acid (e.g., 0.5% to 5%) | nih.govconicet.gov.ar |

| Mobile Phase B | Methanol or Acetonitrile | conicet.gov.arsemanticscholar.org |

| Detection | Diode Array Detector (DAD) at ~520 nm | acs.orgresearchgate.net |

| Flow Rate | 0.4 - 1.0 mL/min | nih.govconicet.gov.ar |

| Temperature | ~35 °C | nih.govconicet.gov.ar |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution and sensitivity. scienceopen.com UHPLC systems use columns with smaller particle sizes (typically sub-2 µm), which necessitates higher operating pressures. This technology is often coupled with mass spectrometry (MS) for high-throughput profiling of phenolic compounds, including Delphinidin 3-(acetylglucoside). scienceopen.comsemanticscholar.org The enhanced separation efficiency of UHPLC is particularly valuable for resolving complex mixtures of anthocyanin isomers and derivatives found in natural extracts. grafiati.com

Spectroscopic and Spectrometric Characterization in Research

The definitive identification of Delphinidin 3-(acetylglucoside) requires spectroscopic and spectrometric techniques, primarily mass spectrometry (MS) and tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS).

In mass spectrometry analysis, Delphinidin 3-(acetylglucoside) is typically identified in positive ion mode. conicet.gov.armdpi.com It displays a protonated molecular ion [M]⁺ at a mass-to-charge ratio (m/z) of 507. semanticscholar.orgmdpi.com Further structural confirmation is achieved through MS/MS fragmentation. The most characteristic fragmentation involves the loss of the acetylglucoside moiety (a neutral loss of 204 Da), resulting in a prominent product ion at m/z 303. ugd.edu.mkmdpi.com This fragment corresponds to the delphinidin aglycone, the core structure of the molecule. This specific fragmentation pattern is a key identifier for Delphinidin 3-(acetylglucoside) in complex samples like winery by-products and grape juices. acs.orgmdpi.com

Table 2: Mass Spectrometric Data for the Identification of Delphinidin 3-(acetylglucoside)

| Ion Type | m/z (Mass-to-Charge Ratio) | Description | Source(s) |

|---|---|---|---|

| Molecular Ion [M]⁺ | 507 | Protonated molecule of Delphinidin 3-(acetylglucoside) | semanticscholar.orgmdpi.com |

| Fragment Ion [M+H - 204]⁺ | 303 | Delphinidin aglycone, resulting from the loss of the acetylglucose group | acs.orgugd.edu.mkmdpi.com |

Mass Spectrometry (MS, MS/MS, HRMS, QToF/MS, Qtrap-MS/MS) for Structural Elucidation and Quantification

Mass spectrometry stands as a cornerstone for the analysis of Delphinidin 3-(acetylglucoside), providing detailed information on its molecular weight and structure.

Structural Elucidation: High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition of the molecule with high accuracy. Techniques like Quadrupole Time-of-Flight (QToF) MS provide precise mass measurements, aiding in the initial identification of the compound. mdpi.com Tandem mass spectrometry (MS/MS) is employed to further elucidate the structure by fragmenting the parent ion and analyzing the resulting daughter ions. The fragmentation pattern often reveals the loss of the acetylglucoside moiety, leaving the delphinidin aglycone. Specifically, the loss of a glucose residue (162 amu) and an acetyl group (42 amu) from the molecular ion is a characteristic fragmentation pathway for acetylated glucosides. researchgate.net

Quantification: For quantitative analysis, tandem mass spectrometry, particularly using a triple quadrupole (Qtrap) or similar setups, is highly effective. researchgate.net This is often performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. researchgate.netnih.gov This targeted approach offers excellent selectivity and sensitivity, allowing for the accurate measurement of Delphinidin 3-(acetylglucoside) concentrations even in complex biological samples like human plasma and urine. researchgate.netnih.gov The method's sensitivity can reach limits of detection (LOD) as low as 0.10 ng/mL in both plasma and urine. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Delphinidin 3-(acetylglucoside).

¹H NMR: Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms within the molecule. The spectrum reveals characteristic signals for the aromatic protons of the delphinidin core, the anomeric proton of the glucose unit, and the methyl protons of the acetyl group. Predicted ¹H NMR spectra for the related compound delphinidin 3-glucoside are available in public databases and can serve as a reference for interpreting the spectrum of its acetylated form. hmdb.ca

¹³C NMR: Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the complete assignment of the carbon framework of both the delphinidin and the acetylglucoside moieties. This technique is crucial for confirming the point of glycosylation and acetylation.

UV-Vis Spectroscopy for Quantification and Purity Assessment

UV-Visible (UV-Vis) spectroscopy is a widely used technique for the quantification and preliminary purity assessment of anthocyanins like Delphinidin 3-(acetylglucoside).

Anthocyanins exhibit characteristic absorption maxima in the visible region of the electromagnetic spectrum, which is responsible for their color. For delphinidin and its glycosides, a strong absorption peak is typically observed around 530-540 nm in acidic mobile phases. sielc.comsielc.com Additionally, a peak in the UV region, between 310-340 nm, can indicate that the sugar moiety is acylated. researchgate.net

Quantification is achieved by measuring the absorbance at the λmax and applying the Beer-Lambert law. This method is often used in conjunction with High-Performance Liquid Chromatography (HPLC) for accurate quantification of individual anthocyanins in a mixture. researchgate.net The purity of an isolated sample can be initially assessed by examining the shape of the UV-Vis spectrum and the ratio of absorbances at different wavelengths.

Hyphenated Techniques for Comprehensive Profiling (e.g., LC-MS/MS, LC-NMR)

The combination of chromatographic separation with spectroscopic detection provides a powerful approach for the comprehensive analysis of complex mixtures containing Delphinidin 3-(acetylglucoside).

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most prevalent and powerful technique for the analysis of anthocyanins in complex samples. nih.gov HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) separates the individual components of a mixture, which are then introduced into the mass spectrometer for identification and quantification. nih.gov This technique has been successfully used to develop and validate methods for the simultaneous determination of delphinidin-3-glucoside and other anthocyanins in human plasma and urine. researchgate.netnih.gov The use of a reversed-phase C18 column with a water/methanol gradient is a common chromatographic setup. researchgate.netnih.gov

LC-NMR: While less common than LC-MS, Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy offers the advantage of providing detailed structural information of separated compounds online. This can be particularly useful for the definitive identification of novel or unexpected anthocyanins in a sample without the need for prior isolation.

Automated Sample Preparation and High-Throughput Analysis

To handle a large number of samples efficiently, automation in sample preparation and high-throughput analytical methods are becoming increasingly important in anthocyanin research.

High-Throughput Analysis: The demand for rapid analysis of numerous samples has driven the development of high-throughput screening methods. researchgate.netoup.com This can involve the use of UHPLC systems with shorter run times, as well as novel techniques like probe electrospray ionization (PESI), which requires minimal sample pre-treatment. researchgate.netoup.com These approaches are particularly valuable in fields like plant breeding and quality control of food products, where large numbers of samples need to be analyzed quickly. ymcamerica.comresearchgate.net

Derivatives, Analogues, and Structure Activity Relationships

Isolation and Characterization of Naturally Occurring Delphinidin-based Glycosides and Acylated Forms

Delphinidin (B77816), a prominent anthocyanidin, is responsible for the vibrant blue and purple colors in many plants. It is typically found not as a free aglycone, but as glycosides, which can be further acylated. These modifications enhance their stability and color diversity.

The isolation of these compounds often begins with extraction from plant sources using acidified solvents, followed by purification using chromatographic methods like high-performance liquid chromatography (HPLC). Advanced analytical techniques such as diode array detection (DAD), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are then employed for their detailed characterization.

A wide variety of delphinidin-based glycosides and their acylated forms have been identified in nature. For example, purple-fleshed potatoes (Solanum tuberosum L.) are a known source of acylated delphinidin glycosides, including petanin. Other common examples include delphinidin 3-O-glucoside and delphinidin 3-O-rutinoside. The acyl groups are often aromatic acids like p-coumaric, caffeic, or ferulic acid, which are attached to the sugar moiety.

The table below provides a summary of some naturally occurring delphinidin-based glycosides and their acylated forms found in various plant sources.

| Plant Source | Compound |

| Eggplant (Solanum melongena L.) | Delphinidin 3-O-rutinoside, Delphinidin 3-O-(p-coumaroyl)-rutinoside-5-O-glucoside (Nasunin) |

| Purple-fleshed potato (Solanum tuberosum L.) | Delphinidin 3-O-rutinoside, Petanin (Delphinidin 3-O-(p-coumaroyl)-rutinoside-5-O-glucoside) |

| Verbena hybrida | Delphinidin 3,5-diglucoside and its acylated derivatives |

| Delphinium species | Delphinidin 3-rutinoside, Violdelphin (acylated with p-hydroxybenzoic acid) |

Synthetic Modification and Analog Design for Research Purposes

While natural sources provide a diverse range of delphinidin derivatives, chemical synthesis offers a powerful tool for creating specific analogs for research. This allows for a systematic investigation of their biological activities and the development of compounds with potentially enhanced properties.

The synthesis of delphinidin glycosides is a multi-step process that requires careful chemical strategies to selectively protect and deprotect the numerous hydroxyl groups present on both the anthocyanidin scaffold and the sugar molecule. The formation of the glycosidic bond is a key step, often achieved through methods like the Koenigs-Knorr reaction.

Researchers design and synthesize novel delphinidin analogs to probe structure-activity relationships. This can involve modifying the sugar unit, altering the point of glycosylation, or introducing different acyl groups. For instance, a series of delphinidin 3-O-glycosides with different sugars (e.g., glucose, galactose, xylose) can be synthesized to assess the influence of the sugar on a particular biological effect. Similarly, creating analogs with various acyl groups (e.g., acetyl, propionyl, benzoyl) can help to understand the role of acylation in modulating the compound's properties.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of delphinidin and its derivatives dictates their biological functions. These studies systematically evaluate the impact of various structural features on their biological effects.

Impact of Acyl Group (e.g., acetyl) on Stability and Bioactivity

The addition of an acyl group, such as an acetyl group, to a delphinidin glycoside can significantly affect its stability and bioactivity. Acylation can protect the anthocyanin molecule from degradation caused by changes in pH and enzymatic activity, thereby enhancing its stability. This increased stability can potentially lead to improved bioavailability.

Influence of Glycosylation Patterns (e.g., glucoside vs. galactoside vs. arabinoside)

The type and position of the sugar moiety attached to the delphinidin core are critical determinants of its biological properties. Different glycosylation patterns, such as the presence of a glucoside, galactoside, or arabinoside, can affect the molecule's solubility, stability, and how it interacts with biological systems.

The nature of the sugar can influence the bioavailability of the delphinidin derivative, as different sugar transporters are involved in their absorption in the digestive tract. The glycosylation pattern also modulates the antioxidant activity. While the delphinidin aglycone is the primary contributor to its radical scavenging ability, the attached sugar can fine-tune this activity.

Comparison with other Anthocyanidins (e.g., Cyanidin (B77932), Malvidin)

Comparing the biological activities of delphinidin with other anthocyanidins like cyanidin and malvidin (B83408) highlights the importance of the substitution pattern on the B-ring of the anthocyanidin structure. Delphinidin has three hydroxyl groups on its B-ring, cyanidin has two, and malvidin has two hydroxyl groups and one methoxy (B1213986) group.